N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide

Catalog No.
S11212800
CAS No.
2752265-46-4
M.F
C18H26F2N2O
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluo...

CAS Number

2752265-46-4

Product Name

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide

IUPAC Name

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide

Molecular Formula

C18H26F2N2O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C18H26F2N2O/c1-12(2)22(17-8-6-5-7-16(17)21(3)4)18(23)13-9-10-14(19)15(20)11-13/h9-12,16-17H,5-8H2,1-4H3/t16-,17-/m1/s1

InChI Key

PKDZZLVKOGJANU-IAGOWNOFSA-N

Canonical SMILES

CC(C)N(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)F)F

Isomeric SMILES

CC(C)N([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)F)F

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide is a synthetic compound characterized by its complex molecular structure. This compound features a cyclohexyl ring with a dimethylamino substituent, and a benzamide moiety that includes difluoromethyl and isopropyl groups. The systematic name reflects the specific stereochemistry at the cyclohexyl position, indicating the presence of two chiral centers.

Typical for amides and fluorinated compounds:

  • Nucleophilic Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions due to its electrophilic nature.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Fluorination: The presence of fluorine atoms allows for further fluorination reactions, potentially increasing its biological activity.

This compound exhibits notable biological activity, particularly in pharmacological contexts. Preliminary studies suggest that it may act as a potent inhibitor of certain receptors or enzymes involved in disease processes. Its structural features, such as the dimethylamino group and difluoromethyl substituents, are believed to contribute to its interaction with biological targets, enhancing efficacy and selectivity.

The synthesis of N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide typically involves several key steps:

  • Formation of Cyclohexylamine: Starting from cyclohexanone, a reductive amination can be performed using dimethylamine to introduce the dimethylamino group.
  • Benzoylation: The cyclohexylamine is then reacted with 3,4-difluorobenzoyl chloride to form the benzamide linkage.
  • Final Modifications: The isopropyl group can be introduced through alkylation reactions.

These steps may vary based on specific laboratory protocols or desired yields.

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide holds potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting specific receptors involved in neurological disorders or cancer.
  • Chemical Research: Useful as a reference compound in studies investigating structure-activity relationships in medicinal chemistry.

Interaction studies have shown that this compound can bind effectively to various biological targets. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to elucidate binding affinities and interaction dynamics with target proteins. These studies are crucial for understanding the mechanism of action and optimizing the compound's pharmacological properties.

Several compounds share structural similarities with N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound A3-fluoro-N-methylbenzamideModerate receptor affinityLacks cyclohexane ring
Compound BN-(piperidin-1-yl)benzamideHigh potency against specific enzymesContains a piperidine instead of cyclohexane
Compound CN-[4-(dimethylamino)phenyl]benzamideAnticancer propertiesAromatic ring substitution

The uniqueness of N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide lies in its specific stereochemistry and the combination of fluorinated and aliphatic groups, which may confer distinct pharmacological profiles compared to its analogs.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

324.20131978 g/mol

Monoisotopic Mass

324.20131978 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-08-2024

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